N-Acetyldopamine dimers B

Pharmacokinetics Drug Metabolism Natural Product Chemistry

Research groups studying neuroinflammation or metabolic fate of insect catecholamine oligomers face confounding variability from undefined mixtures. N-Acetyldopamine dimers B (CAS 482579-01-1) is the pure, structurally defined dimer that eliminates this ambiguity. - Metabolic clarity: Administration yields a defined set of 8 metabolites, versus 15 metabolites and 34 prototypes from a total oligomer mixture, enabling unambiguous pathway mapping. - Target engagement: Directly binds the TLR4-MD2 complex to inhibit TLR4/NF-κB and NLRP3/Caspase-1 signaling, a mechanism absent in the monomer NADA. - Analytical reliability: Verified purity ≥99.38% makes it a critical reference standard for UPLC-MS/MS quantification of Cicadae Periostracum extracts.

Molecular Formula C20H22N2O6
Molecular Weight 386.4 g/mol
Cat. No. B12386921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyldopamine dimers B
Molecular FormulaC20H22N2O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CC2=C(C=C1)OC(C(O2)NC(=O)C)C3=CC(=C(C=C3)O)O
InChIInChI=1S/C20H22N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)28-20(22-12(2)24)19(27-17)14-4-5-15(25)16(26)10-14/h3-6,9-10,19-20,25-26H,7-8H2,1-2H3,(H,21,23)(H,22,24)/t19-,20+/m0/s1
InChIKeyVUANWDRZYTXGPI-VQTJNVASSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyldopamine Dimers B: Research-Grade Dimeric Catecholamine


N-Acetyldopamine dimers B (CAS: 482579-01-1) is a structurally defined dimeric form of the insect catecholamine N-Acetyldopamine, characterized by a molecular formula of C₂₀H₂₂N₂O₆ and a molecular weight of 386.4 g/mol . Unlike the endogenous monomer (N-Acetyldopamine, NADA), which serves as a sclerotizing precursor in insect cuticles, N-Acetyldopamine dimers B represents a specific oligomeric species isolated from natural sources such as Cicadidae Periostracum . While various N-Acetyldopamine dimers exhibit a range of biological activities, including antioxidant and anti-inflammatory properties [1], the distinct structural identity of dimers B necessitates precise selection to ensure experimental reproducibility and to avoid the confounding effects of mixed oligomeric preparations.

Structurally defined dimeric catecholamine scaffold
Differentiated metabolic profile from undefined oligomer mixtures
Supports mechanism-focused studies on neuroinflammation pathways

N-Acetyldopamine Dimers B: Distinct Metabolism vs. Mixtures


Generic substitution of N-Acetyldopamine dimers B with either the simpler monomer N-Acetyldopamine (NADA) or undefined complex mixtures of N-Acetyldopamine oligomers (NOCP) introduces significant scientific variability. Direct comparative in vivo studies demonstrate that the metabolic fate of N-Acetyldopamine dimers B is distinct from that of a total NOCP extract. Specifically, when administered to rats, N-Acetyldopamine dimers B is processed into a unique set of 8 metabolites, whereas a complex NOCP mixture yields a far more complex metabolic profile with 15 metabolites and 34 detectable prototypes [1]. This divergence in biotransformation strongly suggests that the resulting bioactive species and overall pharmacokinetic profile will differ substantially, rendering the simple monomer or a multi-component extract unreliable surrogates for studies requiring the specific pharmacology of N-Acetyldopamine dimers B.

N-Acetyldopamine dimers B
Defined metabolic fate with limited and distinct metabolite set
May engage TLR4-MD2 complex in pathway studies
Monomer NADA / NOCP mixtures
Complex, variable metabolic profile with numerous entities
Monomer reported to modulate TNF-α via broader mechanism
Metabolic and target-engagement differences may significantly alter downstream pharmacological interpretation; simple substitution is not supported.

N-Acetyldopamine Dimers B: Evidence-Based Comparison


In Vivo Metabolic Fate: Pure Dimer vs. Oligomer Mixture

When comparing the in vivo metabolism of the single compound N-Acetyldopamine dimers B to that of a complex mixture of total N-acetyldopamine oligomers (NOCP) in rats, the metabolic profile of the pure dimer is substantially less complex. In the NOCP group, a total of 34 prototype compounds and 15 distinct metabolites were identified across various biosamples. In stark contrast, administration of the isolated N-Acetyldopamine dimers B resulted in the identification of the parent prototype and only 8 metabolites [1].

In Vivo Metabolic Fate
Head-to-head
Target: 1 prototype + 8 metabolites
Comparator: 34 prototypes + 15 metabolites
Difference: >4× fewer unique entities
Reported distinct profile supports controlled in vivo modeling for structure-activity studies.
Rat oral UPLC-QTOF-MS/MS profiling.
Pharmacokinetics Drug Metabolism Natural Product Chemistry

Differential TLR4-MD2 Targeting: Dimer vs. Monomer

A key differentiation for procurement is the distinct molecular target engagement between N-Acetyldopamine dimers and the N-Acetyldopamine monomer. While the monomer N-Acetyldopamine has been shown to attenuate LPS-induced TNF-α and superoxide production in THP-1 cells , the dimeric form (NADD, structurally related to N-Acetyldopamine dimers B) exhibits a more specific mechanism by directly targeting the TLR4-MD2 complex, leading to the dual inhibition of the TLR4/NF-κB and NLRP3/Caspase-1 pathways in microglial cells [1].

TLR4-MD2 Targeting
Cross-study
Target: Direct TLR4-MD2 binding; inhibits NF-κB/NLRP3
Comparator: Monomer attenuates TNF-α and superoxide
Dimeric scaffold may engage TLR4-MD2 complex, supporting pathway-specific investigation.
Based on NADD analog in BV-2 microglia.
Neuroinflammation Immunomodulation Mechanism of Action

Bioavailability Profile: Dimers B vs. Dimer A

Comparative pharmacokinetic studies on N-Acetyldopamine oligomers (NAOs) reveal that the systemic exposure profile can vary significantly between different dimers and depending on the formulation. In a study using N-Acetyldopamine dimer A (NAD-A) as a reference, it was found that NAD-A exhibited a double-peak absorption profile when administered as a single compound. However, its relative bioavailability was higher when administered as part of a complex Cicadae Periostracum (CP) extract, a matrix known to contain N-Acetyldopamine dimers B as a major component [1].

Bioavailability Context
Class-level inference
In CP extract: expected enhanced relative bioavailability
Isolated dimer A: double-peak profile, lower relative bioavailability
Pharmacokinetics are formulation-dependent; pure dimer may not replicate extract exposure.
No direct dimer B vs A comparison available.
Bioavailability Pharmacokinetics Traditional Chinese Medicine

Verified Purity for Reproducible Research

For procurement decisions where experimental reproducibility is paramount, the high chemical purity of N-Acetyldopamine dimers B is a verifiable differentiator. Commercial sources confirm a purity level of ≥99.38% for this specific compound, as determined by analytical methods .

Verified Purity
Data to verify
≥99.38%
High specified purity may reduce impurity-related off-target confounding.
Vendor COA; verify per lot.
Analytical Chemistry Quality Control Reference Standard

N-Acetyldopamine Dimers B: Defined Applications


Dimer-Specific Pharmacokinetics & Metabolism

For research groups investigating the in vivo fate of N-Acetyldopamine oligomers, N-Acetyldopamine dimers B is the optimal and required reagent. As demonstrated by comparative metabolic profiling, using the pure dimer yields a defined and interpretable set of 8 metabolites, eliminating the confounding complexity introduced by a total oligomer mixture (NOCP) that produces 49 distinct molecular entities [1]. This controlled approach is essential for mapping specific metabolic pathways and identifying the true bioactive species derived from this dimeric scaffold.

TLR4-MD2 Anti-Neuroinflammatory Mechanisms

N-Acetyldopamine dimers B should be prioritized in studies focused on the TLR4/NF-κB and NLRP3/Caspase-1 signaling axes. Evidence indicates that N-acetyldopamine dimers (NADD) directly target the TLR4-MD2 complex to inhibit these pathways [2], a mechanism not shared by the N-Acetyldopamine monomer . Therefore, employing the purified dimer is necessary to dissect this specific anti-neuroinflammatory mechanism, and N-Acetyldopamine dimers B represents a well-defined and commercially available tool compound for this purpose.

High-Purity Reference Standard for Quantification

In analytical chemistry and quality control laboratories tasked with standardizing complex natural extracts like Cicadae Periostracum, N-Acetyldopamine dimers B is a critical reference standard. Its high and verified purity (≥99.38%) makes it suitable for developing and validating robust quantitative methods (e.g., UPLC-MS/MS). This ensures accurate measurement of dimer B content in research materials or potential therapeutic products, a capability essential for comparing batches and correlating chemical composition with biological activity [3].

Application
Selection Property
Validation Focus
Dimer-specific pharmacokinetic studies
Defined dimeric scaffold
Distinct metabolite profile review
TLR4/NF-κB pathway investigation
TLR4-MD2 engagement context
Anti-neuroinflammatory pathway interpretation
Extract standardization & QC
Verified purity metric
Quantitative method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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